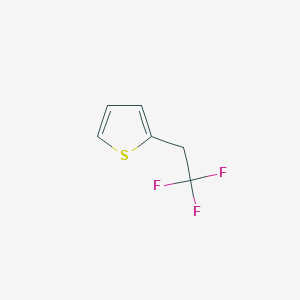

2-(2,2,2-Trifluoroethyl)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5F3S |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-(2,2,2-trifluoroethyl)thiophene |

InChI |

InChI=1S/C6H5F3S/c7-6(8,9)4-5-2-1-3-10-5/h1-3H,4H2 |

InChI Key |

KFSWATOENIPILS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,2,2 Trifluoroethyl Thiophene and Its Advanced Derivatives

Direct C-H Trifluoroethylation Approaches

Direct C-H trifluoroethylation offers a straightforward and atom-economical route to introduce the trifluoroethyl group onto a thiophene (B33073) ring.

Transition-Metal Catalyzed Trifluoroethylation (e.g., Nickel-Catalyzed)

Nickel-catalyzed reactions have emerged as a powerful tool for the direct trifluoroethylation of heteroarenes. rsc.orgnih.gov These methods often employ a directing group to achieve high regioselectivity.

A notable example involves a nickel-catalyzed C-H trifluoroethylation of heteroarenes, including thiophenes, using a monodentate directing group. rsc.orgnih.gov This approach utilizes commercially available 2,2,2-trifluoroethyl iodide (CF3CH2I) as the alkylating agent. The reaction is robust, scalable, and tolerates a wide array of functional groups. rsc.orgnih.gov The proposed mechanism involves the coordination of the nickel catalyst to the directing group, followed by C-H activation. A subsequent reaction with the trifluoroethyl radical (CF3CH2•) and reductive elimination yields the desired product and regenerates the Ni(II) catalyst. rsc.org

| Catalyst System | Directing Group | Trifluoroethyl Source | Substrate Scope | Key Features |

| Nickel(II) | Monodentate | CF3CH2I | Indoles, pyrroles, furans, thiophenes | High regioselectivity, broad functional group tolerance, scalable |

Table 1: Nickel-Catalyzed C-H Trifluoroethylation of Heteroarenes

Recent advancements have also focused on the nickel-catalyzed reductive cross-coupling of (hetero)aryl bromides and chlorides with chlorotrifluoroethane (CF3CH2Cl), an industrial chemical. researchgate.net This method avoids the pre-synthesis of organometallic reagents and demonstrates high functional group tolerance, making it suitable for late-stage modifications of complex molecules. researchgate.net

Photoredox Catalyzed Approaches for C(sp2)–H Trifluoroethylation

Photoredox catalysis provides a mild and efficient alternative for generating trifluoroethyl radicals for C-H functionalization. mst.edursc.org These reactions are typically carried out under visible light irradiation at room temperature.

One strategy involves the difunctionalization of alkenes using a photoredox catalyst, readily available quinoxalin-2(1H)-ones, and inexpensive 2,2,2-trifluoroethyl iodide (ICH2CF3). rsc.org This three-component coupling reaction proceeds with high regioselectivity to produce valuable compounds containing the trifluoroethyl group. rsc.org The use of cost-effective and readily available photocatalysts like diacetyl has also been explored for the S-trifluoromethylation of thiols, a reaction that proceeds under oxidant-free conditions. mst.edu

Cyclization and Annulation Strategies

Cyclization and annulation reactions provide access to trifluoromethylated thiophenes by constructing the heterocyclic ring from acyclic precursors already bearing the trifluoromethyl group.

Synthesis from CF3-Cyclopropanes via C-F Bond Activation

Trifluoromethyl-substituted cyclopropanes are valuable building blocks in medicinal and agrochemical research. researchgate.net The synthesis of these compounds can be achieved through various methods, including the transition-metal-catalyzed cyclopropanation of alkenes with in situ generated trifluorodiazoethane (CF3CHN2). researchgate.net A metal-free, two-step approach involves the [3+2] cycloaddition of electron-poor alkenes with CF3CHN2, followed by nitrogen extrusion from the resulting pyrazoline intermediate. researchgate.net

Heterocyclization of Functionalized Alkynes

The cyclization of functionalized alkynes is a versatile and atom-economical method for synthesizing substituted thiophenes. mdpi.comnih.gov This can be achieved through metal-catalyzed or base-promoted pathways. mdpi.comsemanticscholar.org

Metal-catalyzed heterocyclization often involves the activation of the alkyne's triple bond by a metal species, followed by an intramolecular nucleophilic attack by a sulfur-containing group. mdpi.com For instance, copper-catalyzed cyclization of S-containing alkyne derivatives has been reported to yield substituted thiophenes. mdpi.com Divergent synthesis of thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes, and allenes can be achieved through the regioselective nucleophilic addition of sulfur nucleophiles to 2-trifluoromethyl-1,3-conjugated enynes. rsc.org These products serve as valuable precursors for multifunctional fluorinated vinyl sulfides and thiophene derivatives. rsc.org

| Reaction Type | Catalyst/Promoter | Substrates | Products |

| Metal-catalyzed heterocyclization | Copper, Palladium | S-containing alkyne derivatives | Substituted thiophenes |

| Base-promoted cyclization | Various bases | β- and γ-alkynyl thiols | Substituted thiophenes |

| Iodocyclization | Iodine reagents | S-containing alkyne substrates | Iodinated thiophenes |

Table 2: Heterocyclization Strategies for Thiophene Synthesis

Multi-component Reactions and Tandem Processes for Trifluoromethylated Heterocycles

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating almost all atoms from the starting materials. rsc.orgnih.gov MCRs are highly efficient for creating diverse and complex heterocyclic structures. nih.govrsc.org

For example, a one-pot multicomponent condensation of 2-amino-1,4-naphthoquinone, tetronic acid, and fluorinated aryl aldehydes can produce novel bioactive naphthoquinone-fused podophyllotoxins with trifluoromethyl scaffolds in good yields. rsc.org Tandem reactions, such as the copper(I)-catalyzed reaction of alkylidenethiiranes with terminal alkynes, also provide a direct route to highly substituted thiophenes. semanticscholar.org

Cross-Coupling Reactions for Trifluoroethylated Thiophene Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been effectively utilized in the synthesis of functionalized thiophenes.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is noted for its mild conditions, tolerance of various functional groups, and the use of environmentally benign boron reagents. nih.govresearchgate.net In the context of trifluoroethylated thiophenes, this methodology allows for the coupling of a thiophene-boronic acid (or ester) with a trifluoroethyl-containing halide, or vice-versa. The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of palladium precursor, ligands, base, and solvent system is crucial for optimizing the reaction yield and selectivity. nih.gov For instance, the use of Pd(PTh₃)₃ as a catalyst precursor has been shown to improve yields in the Suzuki-Miyaura cross-coupling of thiophene-based monomers compared to Pd(PPh₃)₄. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Thiophene Derivatives This table is illustrative and provides a general representation of the Suzuki-Miyaura coupling conditions.

| Entry | Thiophene Substrate | Coupling Partner | Palladium Catalyst | Base | Solvent | Yield (%) |

| 1 | 2-Bromothiophene | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High |

| 2 | Thiophene-2-boronic acid | Aryl halide | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | Good to Excellent |

| 3 | 2-Bromo-5-(2,2,2-trifluoroethyl)thiophene | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Not specified |

Palladium-Catalyzed Stille Coupling

The Stille coupling reaction provides another robust method for the synthesis of trifluoroethylated thiophene derivatives by forming a carbon-carbon bond between an organotin compound and an organic halide or triflate, catalyzed by palladium. wikipedia.org The R¹ group attached to the organostannane is typically sp²-hybridized, such as a vinyl or aryl group. wikipedia.org A key advantage of the Stille reaction is that organostannanes are often stable to air and moisture. wikipedia.org However, a significant drawback is the high toxicity of the tin reagents. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The rate-determining step is usually the transmetalation. wikipedia.org This method has been successfully applied to the synthesis of various thiophene-containing compounds and polymers. researchgate.netrsc.org For instance, high molecular weight conjugated copolymers with chlorine on the backbones have been synthesized via the Stille condensation reaction. rsc.org

Table 2: General Conditions for Palladium-Catalyzed Stille Coupling This table provides a generalized overview of typical Stille coupling reaction conditions.

| Entry | Thiophene Substrate | Organotin Reagent | Palladium Catalyst | Ligand | Solvent |

| 1 | 2-Bromo-5-(2,2,2-trifluoroethyl)thiophene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene |

| 2 | 2-(Tributylstannyl)thiophene | 1-Iodo-4-(2,2,2-trifluoroethyl)benzene | PdCl₂(PPh₃)₂ | - | THF |

| 3 | 2,5-Dibromothiophene | Organostannane | Pd₂(dba)₃ | P(o-tol)₃ | Chlorobenzene |

Direct Arylation Polymerization (DArP) for Poly(trifluoroethylthiophene) Structures

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Suzuki and Stille polymerizations for synthesizing conjugated polymers. researchgate.netresearchgate.net This method avoids the pre-functionalization of one of the monomers with organometallic groups (like boronic acids or stannanes) by directly coupling C-H bonds with C-X bonds (where X is a halide). researchgate.netnii.ac.jp For the synthesis of poly(trifluoroethylthiophene) structures, DArP would involve the polymerization of a trifluoroethyl-substituted thiophene monomer, typically a dihalide, with an aromatic comonomer containing active C-H bonds. A key challenge in DArP of thiophene-based polymers is controlling the regioselectivity to avoid defects in the polymer chain, such as β-linkages. researchgate.net Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical to achieving high molecular weight and defect-free polymers. researchgate.netresearchgate.net For example, using bulkier carboxylate ligands and lower reaction temperatures can help limit the formation of defects in poly(3-hexylthiophene) synthesis. researchgate.net

Transformations of Precursors

Another synthetic avenue involves the modification of pre-existing functionalized thiophenes.

Radical Addition Reactions (e.g., CF3 Radical to Thiophene)

Radical addition reactions offer a direct route to trifluoromethylated thiophenes. The gas-phase reaction of trifluoromethyl (CF₃) radicals with thiophene has been studied, with the CF₃ radicals generated from the photolysis of CF₃I or hexafluoroacetone. cdnsciencepub.comcdnsciencepub.com This reaction primarily yields a mixture of 2- and 3-trifluoromethylthiophene, with the 2-substituted isomer being the major product in a ratio of approximately 16:1. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves the addition of the CF₃ radical to the thiophene ring, followed by subsequent reactions to form the final products. cdnsciencepub.com While this method directly introduces a CF₃ group, further transformation would be necessary to obtain the 2-(2,2,2-trifluoroethyl)thiophene structure. The use of thiyl radicals has also been explored for the cyclization of unsaturated substrates to form thiophenes. nih.gov

Table 3: Products from the Radical Reaction of CF₃ with Thiophene Data from gas-phase reaction at 25°C. cdnsciencepub.com

| Radical Source | Main Products | Isomer Ratio (2-CF₃-thiophene : 3-CF₃-thiophene) |

| CF₃I | 2-CF₃-thiophene, 3-CF₃-thiophene, CF₃H, C₂F₆ | ~16:1 |

| Hexafluoroacetone | 2-CF₃-thiophene, 3-CF₃-thiophene, CF₃H, C₂F₆ | ~16:1 |

Condensation and Cycloaddition Reactions with Trifluoroethylamine Derivatives

The direct incorporation of a 2,2,2-trifluoroethyl group onto a thiophene ring via condensation or cycloaddition reactions utilizing trifluoroethylamine or its derivatives represents a specialized area of synthetic chemistry. Established named reactions for thiophene synthesis, such as the Gewald, Paal-Knorr, Hinsberg, and Fiesselmann reactions, provide foundational strategies for constructing the thiophene ring from various acyclic precursors. wikipedia.orguobaghdad.edu.iqderpharmachemica.comwikipedia.orgorganic-chemistry.org These methods traditionally involve the reaction of components that build the carbon-sulfur backbone of the heterocycle.

The Gewald reaction , for instance, is a multicomponent reaction that typically uses a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce a 2-aminothiophene. wikipedia.orgorganic-chemistry.orgnih.govthieme-connect.de Theoretically, a ketone bearing a trifluoroethyl group could be a potential starting material in a Gewald synthesis to introduce the desired substituent at a specific position.

The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgorganic-chemistry.orgquimicaorganica.org To yield a this compound via this route, a 1,4-dicarbonyl precursor appropriately substituted with a trifluoroethyl group would be necessary.

Similarly, the Hinsberg thiophene synthesis utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. derpharmachemica.comyoutube.comyoutube.com The placement of the trifluoroethyl group would again depend on its presence on the initial dicarbonyl starting material.

The Fiesselmann thiophene synthesis offers another pathway through the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.comwikipedia.orgresearchgate.net The incorporation of a trifluoroethyl moiety would require a suitably functionalized alkyne or thioglycolate precursor. A variation of this approach involves the use of ynone trifluoroborate salts in a condensation reaction with alkylthiols, which provides regiocontrolled access to substituted thiophenes. core.ac.ukorganic-chemistry.org

Cycloaddition reactions , particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgyoutube.com These reactions involve a 1,3-dipole and a dipolarophile. In the context of synthesizing trifluoroethyl-substituted thiophenes, one could envision a scenario where a trifluoroethylamine-derived 1,3-dipole or a dipolarophile containing the trifluoroethyl group participates in the reaction. For example, research has been conducted on the [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines, which act as azomethine ylide precursors (a type of 1,3-dipole), with various dipolarophiles to create spiro-pyrrolidine derivatives. researchgate.netmdpi.com While this specific example leads to nitrogen-containing heterocycles, the principle of using trifluoroethylamine to generate a reactive intermediate for cycloaddition is demonstrated.

Detailed research findings on the direct use of trifluoroethylamine derivatives in condensation or cycloaddition reactions to specifically form this compound are not extensively documented in the surveyed literature. The following table provides a conceptual overview of how established thiophene syntheses could theoretically be adapted to incorporate a trifluoroethyl group, based on the general mechanisms of these reactions.

| Reaction Name | General Reactants | Conceptual Adaptation for this compound | Key Intermediates (Theoretical) |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Use of a ketone containing a trifluoroethyl group, e.g., 4,4,4-trifluoro-2-butanone. | Knoevenagel condensation product followed by sulfur addition and cyclization. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfurizing Agent | Synthesis starting from a 1,4-dicarbonyl compound bearing a trifluoroethyl substituent. | Thioketone intermediate followed by cyclization and dehydration. |

| Hinsberg Synthesis | 1,2-Dicarbonyl Compound, Thiodiacetate | Employment of a 1,2-dicarbonyl with an attached trifluoroethyl group. | Aldol-type condensation products leading to the thiophene ring. |

| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | Utilization of an alkyne precursor with a trifluoroethyl group. | Michael addition product followed by intramolecular condensation (Dieckmann-like). |

| [3+2] Cycloaddition | 1,3-Dipole, Dipolarophile | Reaction of a thiocarbonyl ylide (as the 1,3-dipole) with a trifluoroethyl-substituted dipolarophile (e.g., a trifluoroethyl-alkyne). | Concerted or stepwise formation of the five-membered thiophene ring. |

Further research and experimental validation would be necessary to establish the viability and specific conditions for these conceptual synthetic pathways. The reactivity and electronic effects of the trifluoroethyl group would likely play a significant role in the outcome of these reactions.

Chemical Reactivity and Mechanistic Investigations of 2 2,2,2 Trifluoroethyl Thiophene

Nucleophilic Reactivity at Fluorinated Centers in Thiophene (B33073) Systems

The presence of the electron-withdrawing trifluoromethyl group in 2-(2,2,2-trifluoroethyl)thiophene can render the thiophene ring susceptible to nucleophilic attack, a reaction that is generally challenging for electron-rich aromatic systems like thiophene. Nucleophilic substitution on the thiophene ring is significantly more facile than on corresponding benzene (B151609) compounds, with thiophenes being at least 1000 times more reactive. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Wheland complex through the involvement of its d-orbitals. uoanbar.edu.iq

Theoretical studies on related systems, such as 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine, indicate that nucleophilic aromatic substitution (SNAr) proceeds via a stepwise addition-elimination mechanism. nih.govresearchgate.net The initial step involves the nucleophilic addition of the amine to the C2 position of the thiophene ring, forming a zwitterionic intermediate. nih.govresearchgate.net The subsequent elimination of the leaving group is often the rate-determining step and can be catalyzed by other molecules in the reaction mixture. nih.gov

In the context of this compound, while direct nucleophilic attack on the fluorinated carbon of the trifluoroethyl group is not commonly observed, the electronic influence of this group activates the thiophene ring towards nucleophilic substitution at other positions. For instance, a fluorine atom at the 2-position of a 3-trifluoromethylthiophene can be readily displaced by various nucleophiles. clockss.org

Radical Reactivity and Reaction Pathways (e.g., Trifluoromethyl Radical Reactions)

The trifluoromethyl group is a key player in many radical reactions. The CF3 radical is electrophilic and highly reactive, estimated to be 440 times more reactive than the methyl radical in reactions with styrene. wikipedia.org Trifluoromethyl radicals can be generated from various precursors, including trifluoroiodomethane (CF3I) and sodium triflinate, through single-electron transfer processes. nih.gov

Reactions involving the 2-(2,2,2-trifluoroethyl) group can proceed through radical pathways. For example, photoredox catalysis can be employed for the difunctionalization of alkenes with reagents like ICH2CF3, proceeding under mild conditions to afford three-component coupling products with excellent regioselectivity. rsc.org This highlights a method to introduce the trifluoroethyl group into other molecules via a radical mechanism.

Furthermore, the activation of trifluoroacetamides and trifluoroacetates can lead to the sequential generation of difluoro- and monofluoroalkyl radicals. nih.gov This process, initiated by a spin-center shift, allows for the controlled functionalization of the trifluoromethyl group itself, opening avenues for diverse chemical transformations. nih.gov

Electrophilic Aromatic Substitution Patterns in Trifluoroethylated Thiophenes

Thiophene is generally more reactive than benzene in electrophilic aromatic substitution (EAS) reactions, with substitution preferentially occurring at the 2-position. pearson.comnumberanalytics.com The sulfur atom's ability to donate electrons to the ring stabilizes the intermediate sigma complex. numberanalytics.com However, the presence of an electron-withdrawing substituent like the 2,2,2-trifluoroethyl group deactivates the thiophene ring towards electrophilic attack. numberanalytics.com

The directing effect of substituents is crucial in determining the outcome of EAS reactions. pearson.com Electron-withdrawing groups on the thiophene ring generally direct incoming electrophiles to the meta position (relative to the substituent). For this compound, electrophilic substitution would be expected to occur primarily at the 4- and 5-positions. The deactivating effect of an acyl group, when complexed with AlCl3, is transmitted more effectively through a furan (B31954) ring than a thiophene ring. researchgate.net

Triflic acid (TfOH) can promote various electrophilic transformations of thiophenes bearing trifluoromethylated side chains. rsc.org These reactions can lead to a multitude of products through arylation of the side chain, dehalogenation, arylation of the heteroaromatic core, and intramolecular cyclization, depending on the reaction conditions and the nucleophilicity of the arene involved. rsc.org

Regioselectivity and Stereoselectivity in Synthesis and Transformations

The synthesis and subsequent transformations of this compound and related compounds often exhibit high levels of regioselectivity and stereoselectivity. For instance, the [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP) provides a catalyst-free and highly regioselective method for synthesizing 5-trifluoromethylpyrazoles. researchgate.netorganic-chemistry.org

In the realm of asymmetric synthesis, the catalytic asymmetric dearomatization of thiophenes has been achieved with high stereoselectivity. nih.gov By designing substrates with a thiophene moiety, axially chiral naphthyl-benzothiophene derivatives and thiophene-dearomatized chiral spiranes have been obtained in high yields and with excellent enantioselectivities. nih.gov These reactions can proceed through distinct pathways, such as atroposelective 6π-electrocyclization or dearomative intramolecular [4+2] hetero-Diels–Alder cycloaddition. nih.gov

Furthermore, palladium-catalyzed ring-opening defluorinative arylation of gem-difluorocyclopropanes with arylsilanes demonstrates good stereoselectivity, predominantly yielding Z-configured monofluoro-substituted alkenes. researchgate.net

Defluorinative Transformations and C-F Bond Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. baranlab.org However, defluorinative transformations of compounds containing trifluoroethyl groups represent a valuable strategy for synthesizing partially fluorinated molecules. nih.govbaranlab.org

The phosphazene base t-Bu-P2 has been shown to catalyze the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes with alkanenitriles. nih.govresearchgate.netelsevierpure.com The reaction mechanism involves the elimination of hydrogen fluoride (B91410) (HF) from the trifluoroethylarene to form a gem-difluorostyrene intermediate. This is followed by the nucleophilic addition of the alkanenitrile and subsequent elimination of a fluoride anion to yield monofluoroalkene products. nih.govresearchgate.netelsevierpure.com

Another approach to C-F bond activation involves the treatment of CF3-bearing cyclopropanes with Et2AlCl. acs.org This generates stabilized difluorocarbocations that can undergo nucleophilic addition with thiols or thiocarboxylic acids, leading to the regioselective introduction of a sulfur functionality. acs.org

Valence Isomerization Mechanisms in Photoexcited Fluorinated Thiophenes

The photochemistry of fluorinated thiophenes can involve complex isomerization pathways. Upon photoexcitation, these molecules can undergo structural changes, a property known as photochromism. researchgate.net For example, diarylethene derivatives with thiophene rings can undergo cyclization and cycloreversion reactions upon irradiation with light. researchgate.net

The photophysical properties of push-pull thiophene-based compounds, which have donor and acceptor groups connected by a π-conjugated system, are highly dependent on the solvent. rsc.org These molecules can exhibit significant intramolecular charge transfer upon excitation. rsc.org

The photolysis of related compounds, such as 2,2,2-tribromoethyl-(2'-phenylacetate), shows a strong solvent dependence. nih.gov In hydrogen-donating solvents, reduction of the C-Br bonds is favored, while in the presence of nucleophiles, substitution products are formed. nih.gov The mechanism is thought to involve the formation of a geminate radical-atom pair or an iso-tribromo intermediate. nih.gov While direct studies on the valence isomerization of photoexcited this compound are limited, the behavior of related fluorinated and halogenated thiophenes suggests that complex photochemical pathways are likely.

Advanced Spectroscopic and Spectrochemical Characterization of 2 2,2,2 Trifluoroethyl Thiophene Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H and ¹³C NMR Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for characterizing the organic backbone of 2-(2,2,2-Trifluoroethyl)thiophene.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the thiophene (B33073) ring and the ethyl group. The protons on the thiophene ring (at positions 3, 4, and 5) would appear as multiplets in the aromatic region, with their chemical shifts and coupling constants being indicative of their relative positions. The methylene (B1212753) protons (-CH₂-) of the trifluoroethyl group would likely appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbons of the thiophene ring would resonate in the aromatic region. The chemical shift of the carbon atom directly attached to the trifluoroethyl group would be influenced by the electron-withdrawing nature of the fluorine atoms. The carbon of the trifluoromethyl group (-CF₃) would also exhibit a characteristic chemical shift and would likely show a quartet multiplicity due to one-bond coupling with the three fluorine atoms.

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar structures like thiophene and various trifluoroethyl-substituted compounds, is provided below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | ~7.0-7.2 | ~125-128 |

| Thiophene H-4 | ~7.0-7.2 | ~127-130 |

| Thiophene H-5 | ~7.3-7.5 | ~123-126 |

| -CH₂- | ~3.3-3.7 (quartet) | ~30-35 (quartet) |

| -CF₃ | - | ~123-127 (quartet) |

| Thiophene C-2 | - | ~140-145 |

Note: These are estimated values and actual experimental data may vary.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aliphatic carbon.

Vibrational Spectroscopy (IR and Raman)

Expected IR and Raman Spectral Features: The IR and Raman spectra of this compound would be expected to display bands corresponding to the vibrations of the thiophene ring and the trifluoroethyl group. Characteristic thiophene ring vibrations include C-H stretching, C=C stretching, and ring breathing modes. The trifluoroethyl group would exhibit strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. C-H stretching and bending vibrations of the methylene group would also be present.

A table of expected vibrational frequencies is presented below, based on known data for thiophene and fluorinated compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Thiophene C-H Stretch | ~3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | ~2960-2850 | IR, Raman |

| Thiophene C=C Stretch | ~1500-1400 | IR, Raman |

| CH₂ Bending | ~1450 | IR, Raman |

| C-F Stretch | ~1300-1100 (strong) | IR |

| C-S Stretch | ~850-600 | IR, Raman |

Note: These are estimated values and actual experimental data may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would likely show absorption bands characteristic of the thiophene chromophore. The substitution with the trifluoroethyl group might cause a slight shift in the absorption maxima compared to unsubstituted thiophene. Photoluminescence (fluorescence) spectroscopy could potentially be used to study the excited state properties of the molecule, although thiophene itself is not strongly fluorescent.

Mass Spectrometry (MALDI-TOF, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the trifluoroethyl group or fragments from the thiophene ring, providing further structural confirmation.

Electrochemical Characterization (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to study the redox properties of molecules.

Expected Electrochemical Behavior: Thiophene and its derivatives are known to undergo electropolymerization. Therefore, the cyclic voltammogram of this compound might show an irreversible oxidation wave corresponding to the formation of a polymer film on the electrode surface. The presence of the electron-withdrawing trifluoroethyl group could potentially influence the oxidation potential compared to unsubstituted thiophene. EIS could be used to study the properties of the resulting polymer film, such as its conductivity and capacitance.

Computational and Theoretical Chemistry of 2 2,2,2 Trifluoroethyl Thiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like 2-(2,2,2-trifluoroethyl)thiophene. DFT calculations can provide detailed information about the distribution of electrons within the molecule and how it is likely to interact with other chemical species. These studies are crucial for understanding the fundamental chemical behavior of fluorinated thiophenes.

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally indicates higher reactivity. nih.govaimspress.com

For thiophene (B33073) and its derivatives, the HOMO and LUMO are typically delocalized across the entire molecule. researchgate.net The HOMO-LUMO gap can be influenced by substituents on the thiophene ring. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of these frontier orbitals. rsc.org In the case of this compound, the strongly electronegative trifluoroethyl group is expected to influence the electronic properties significantly. Studies on related fluorinated aromatic compounds show that such substitutions can impact the HOMO-LUMO gap and, consequently, the molecule's reactivity and electronic absorption characteristics.

The table below illustrates typical HOMO-LUMO energy gaps for related thiophene derivatives, calculated using DFT methods. These values provide a comparative basis for understanding the electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene Derivative A | -4.994 | -1.142 | 3.852 |

| Thiophene Derivative B | -0.26751 | -0.18094 | 0.08657 |

| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 |

| Temozolomide (Neutral, DMSO) | - | - | 4.30 |

Data sourced from computational studies on various thiophene derivatives and related heterocyclic compounds. nih.govaimspress.comnih.gov

Prediction of Spectroscopic Parameters (e.g., 19F NMR Chemical Shifts)

DFT calculations are also instrumental in predicting spectroscopic parameters, such as the ¹⁹F NMR chemical shifts of fluorinated compounds. This predictive capability is highly valuable for structural elucidation and for assigning specific fluorine atoms in complex molecules. nih.gov The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. nih.gov

Computational methods, particularly DFT, can calculate the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. By comparing these calculated shifts with experimental data, chemists can confirm molecular structures and gain insights into conformational preferences. nih.govrsc.org For this compound, DFT can predict the ¹⁹F NMR chemical shift of the CF₃ group. The accuracy of these predictions can be enhanced by using appropriate scaling factors and choosing suitable levels of theory and basis sets. nih.govrsc.org For example, the B3LYP functional with the 6-31+G(d,p) basis set has been recommended for rapid and reasonably accurate predictions of ¹⁹F chemical shifts in fluoroaromatics. nih.gov

The following table summarizes the performance of a recommended DFT method for predicting ¹⁹F NMR chemical shifts.

| Level of Theory | Maximum Error (ppm) | Mean Absolute Deviation (MAD) (ppm) |

| B3LYP/6-31+G(d,p)//B3LYP/6-31+G(d,p) | 6.5 | 2.1 |

| B3LYP//6-311+G(2d,p))//B3LYP/6-31+G(d,p) | 6.6 | 1.7 |

| B3LYP/6-31G//B3LYP/6-31+G(d,p) | 28 | 4.0 |

Data adapted from a study on predicting ¹⁹F NMR chemical shifts for fluorinated aromatic compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis (General for thiophenes)

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov For flexible molecules like substituted thiophenes, MD simulations are particularly useful for exploring their conformational landscape. acs.orgwiley.com By simulating the molecule's behavior in different environments (e.g., in solution or as a thin film), researchers can identify the most stable conformations and understand how the molecule's shape changes. acs.org

Quantum Chemical Investigations of Adsorption Phenomena (e.g., on Metal Oxide Clusters)

Quantum chemical methods, including DFT, are employed to investigate the adsorption of molecules onto surfaces, such as metal oxide clusters. tandfonline.com These studies are relevant for applications in catalysis, sensing, and materials science. For thiophene and its derivatives, understanding their interaction with surfaces is important for processes like hydrodesulfurization.

A study on the adsorption of thiophene and fluorinated thiophenes on a Mg₄O₄ cluster using DFT at the LC-ωPBE/6-311G(d,p) level of theory revealed that the position of fluorine substitution affects the stability and nature of the adsorption. tandfonline.com The study found that the adsorption energy and the nature of the interaction are influenced by the electronic changes induced by fluorination. tandfonline.com For this compound, similar computational approaches could be used to predict its adsorption behavior on various surfaces, providing insights into its potential applications in areas where surface interactions are critical.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. For reactions involving this compound, computational modeling could be used to understand its synthesis, derivatization, or degradation pathways.

For example, DFT calculations can be used to explore the transition state structures and activation energies for various reactions, such as electrophilic or nucleophilic substitution on the thiophene ring. This information is invaluable for optimizing reaction conditions and designing new synthetic routes. While specific mechanistic studies on this compound were not found, the methodologies applied to other thiophene derivatives are directly transferable. rsc.org

Charge Transfer Analysis

Charge transfer is a fundamental process in many chemical and biological systems. mdpi.com It involves the movement of electronic charge from an electron-donating species to an electron-accepting species. okayama-u.ac.jpresearchgate.net Computational methods can quantify the extent of charge transfer in molecular complexes.

In the context of this compound, the trifluoroethyl group, being strongly electron-withdrawing, will significantly influence the charge distribution within the molecule and its ability to participate in charge-transfer interactions. A charge transfer analysis could reveal how the electron density is redistributed upon interaction with other molecules, which is important for understanding its electronic properties and reactivity. For instance, electrophilicity-based charge transfer (ECT) can be calculated to describe the charge transfer between an aromatic system and another entity. tandfonline.com Studies on charge-transfer complexes involving thiophene derivatives have shown that the nature of the substituents and the solvent polarity play a crucial role in the stability and properties of these complexes. researchgate.net

Applications in Materials Science and Polymer Chemistry

Conjugated Polymers and Oligomers of 2-(2,2,2-Trifluoroethyl)thiophene

The introduction of the trifluoroethyl group into thiophene-based conjugated systems has a profound impact on their material properties, leading to the development of novel polymers and oligomers with tailored characteristics for electronic devices.

The process of trifluoroethylation, which involves introducing a trifluoroethyl group, is a powerful strategy for modifying the electro-optical properties of conjugated polymers. The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. nih.gov This adjustment of energy levels is a central goal in the synthesis of functional π-conjugated systems. nih.gov

Furthermore, the steric hindrance caused by the trifluoroethyl group can lead to a more planar polymer backbone, which in turn enhances π-π stacking and improves charge carrier mobility. This combination of electronic and steric effects allows for precise control over the material's band gap, as well as its absorption and emission spectra. The ability to tune these properties is crucial for the development of more efficient electronic and optoelectronic devices. nih.gov

Polymers incorporating this compound have shown considerable promise in the field of Organic Field-Effect Transistors (OFETs). The electron-withdrawing properties of the trifluoroethyl group can enhance the electron mobility of these materials, making them suitable for n-type or ambipolar OFETs. For example, novel thiazole (B1198619) oligomers and thiazole/thiophene (B33073) co-oligomers featuring trifluoromethylphenyl groups have been developed as n-type semiconductors for OFETs, demonstrating excellent performance with high electron mobilities. nih.gov

The performance of OFETs is influenced by factors such as the polymer's molecular weight, regioregularity, and the fabrication techniques used for the thin films. nih.gov Research has shown that copolymers of thieno[3,2-b]thiophene (B52689) and benzothiadiazole can be used to create high-performance, low-voltage OFETs. researchgate.net The introduction of specific side chains, such as nonyl groups, on the thienothiophene unit can lead to higher hole mobility and improved device characteristics. researchgate.net Single crystal organic field-effect transistors (SC-OFETs) based on derivatives of dithieno[3,2-b:2′,3′-d]thiophene have also demonstrated excellent electrical properties, with high mobility and on/off ratios. nih.gov

Table 1: Performance of various thiophene-based polymers in OFETs

| Polymer/Oligomer | Device Type | Mobility (cm²/Vs) | On/Off Ratio | Additional Notes |

|---|---|---|---|---|

| Thiazole oligomers with trifluoromethylphenyl groups | n-type OFET | 1.83 | - | High performance on OTS-treated substrate. nih.gov |

| Thieno[3,2-b]thiophene-benzothiadiazole copolymer | p-channel OFET | 0.1 | 3.5 x 10³ | Operated below -3 V. researchgate.net |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | SC-OFET | 1.26 | 10⁶ ~ 10⁸ | Excellent electrical properties. nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

The tunable electronic properties of polymers containing this compound make them valuable materials for Organic Light-Emitting Diodes (OLEDs) and Polymer Solar Cells (PSCs). nih.gov In OLEDs, the ability to engineer the HOMO and LUMO levels allows for better energy level alignment with the electrodes, which in turn facilitates more efficient charge injection and recombination, leading to improved device performance. nih.gov

Table 2: Photovoltaic performance of solar cells using fluorinated thiophene-based polymers

| Polymer System | Device Type | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

|---|---|---|---|---|---|

| P2-3T2F:PC61BM | Polymer Solar Cell | 7.14 | 0.80 | 12.77 | 68.99 |

| PM6:PY-IT with SA-T1 | All-Polymer Solar Cell | 18.3 | - | - | - |

This table is generated based on data from the text and is for illustrative purposes. '-' indicates data not available in the provided context.

Surface Modification and Sensor Applications

The unique chemical and electronic properties of polymers derived from this compound also lend themselves to applications in surface modification and the development of advanced sensing materials.

This compound can undergo electrochemical polymerization to create a thin, stable, and adherent film on the surface of an electrode. winona.edu This process, known as electropolymerization, provides a direct method for modifying the properties of conductive substrates. The resulting poly(this compound) film can alter the electrode's electrochemical characteristics, including its capacitance, resistance, and catalytic behavior. The presence of trifluoroethyl groups can also impart specific surface properties, such as increased hydrophobicity. The polymerization of thiophene and its derivatives can be achieved through methods like cyclic voltammetry and chronoamperometry. winona.edu

Polymers based on this compound are promising materials for the fabrication of chemical sensors. nih.gov The interaction between an analyte and the polymer film can lead to a detectable change in the film's electrical or optical properties. For example, the polymer's conductivity or fluorescence might be altered upon exposure to a target chemical species. The electron-deficient character of the trifluoroethylated thiophene units can enhance their interaction with electron-rich analytes, which forms the basis for developing selective sensing platforms. researchgate.net Polythiophene and its derivatives are recognized as potent materials for a broad range of applications in biosensors. nih.gov The functionalization of polythiophenes has garnered significant interest due to their intriguing electrical, electrochemical, and optical properties, which are beneficial for sensor development. researchgate.net

Impact of Trifluoroethyl Group on Polymer Architecture and Performance

The trifluoroethyl group can influence not only the electronic properties but also the solid-state packing and morphology of the resulting polymer. The steric bulk of the substituent can affect the planarity of the polymer backbone, which in turn influences the degree of π-π stacking between polymer chains. Efficient π-π stacking is crucial for high charge carrier mobility. The fluorine atoms can also participate in intermolecular interactions, potentially leading to more ordered crystalline domains within the polymer film. mdpi.com Research on fluorinated polythiophenes has shown that the position and nature of the fluorine-containing substituent have a significant impact on the polymer's performance in electronic devices. juniperpublishers.com

| Research Finding | Impact on Polymer Properties | Potential Application | Reference |

|---|---|---|---|

| Lowering of HOMO and LUMO energy levels | Improved air stability of the semiconductor, potential for n-type or ambipolar behavior. | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | nih.govjuniperpublishers.com |

| Increased electron affinity | Facilitates electron injection and transport. | n-channel OFETs, electron-transporting layers in OPVs and OLEDs | juniperpublishers.com |

| Modification of intermolecular interactions | Can lead to altered solid-state packing (e.g., π-π stacking distance) and film morphology. | Affects charge carrier mobility in OFETs and performance of OPVs. | mdpi.com |

| Enhanced solubility in specific solvents | Improved processability for solution-based fabrication of electronic devices. | Printable electronics | researchgate.net |

| Increased thermal stability | Improved operational lifetime and reliability of organic electronic devices. | OFETs, OPVs, Organic Light-Emitting Diodes (OLEDs) | nih.gov |

Catalytic Applications and Catalysis with 2 2,2,2 Trifluoroethyl Thiophene Derivatives

Ligand Design for Transition-Metal Catalysis

The design of ligands is crucial for controlling the outcome of transition-metal-catalyzed reactions. The incorporation of the 2-(2,2,2-trifluoroethyl)thiophene motif into ligand structures can impart unique electronic and steric properties to the resulting metal complexes. The strong electron-withdrawing nature of the trifluoroethyl group can modulate the electron density at the metal center, thereby influencing the catalytic activity and stability of the complex.

Thioether-functionalized N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands. In this context, thiophene-based NHCs offer a platform for creating bidentate ligands where the thiophene (B33073) sulfur can act as a hemilabile coordinating atom. nih.gov This hemilability, or reversible binding to the metal center, can be beneficial in catalysis by stabilizing the catalyst's resting state while allowing for the dissociation of the sulfur atom to open a coordination site for reactant binding. nih.gov

A notable example of the influence of trifluoro-containing groups is the synthesis of tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes. In this case, the reaction to form the complex is uniquely successful with palladium(II) trifluoroacetate (B77799), whereas other palladium salts like acetate, bromide, or chloride fail to yield the desired product. nih.gov This suggests that the trifluoroacetate ligand plays a critical role in the reaction mechanism, highlighting the potential for trifluoro-containing moieties to direct the assembly of novel catalyst structures.

Furthermore, a hexadentate 1,4,7-triazacyclononane-based ligand featuring three methylene-(2,2,2-trifluoroethyl)phosphinate pendant arms has been synthesized and its coordination with various transition metals studied. rsc.org The geometry of the resulting complexes was found to be dependent on the size of the metal ion, with larger ions like Mn²⁺ forming twisted trigonal antiprismatic structures and smaller ions such as Ni²⁺, Cu²⁺, and Zn²⁺ forming octahedral complexes. rsc.org This demonstrates how ligands incorporating the trifluoroethyl group can be designed to create specific coordination environments around a metal center, which is a key aspect of catalyst design.

Table 1: Coordination Geometry of Transition Metal Complexes with a (2,2,2-Trifluoroethyl)phosphinate NOTA Analogue Ligand

| Metal Ion | Coordination Geometry |

| Mn²⁺ | Twisted Trigonal Antiprismatic |

| Ni²⁺ | Octahedral |

| Cu²⁺ | Octahedral |

| Zn²⁺ | Octahedral |

| Co²⁺ | Both arrangements observed |

Data sourced from Dalton Transactions. rsc.org

Organocatalytic Applications

While direct organocatalytic applications of this compound are not extensively documented, the use of functionalized thiophenes in this field is an active area of research. For instance, two cobalt(II) metal-organic frameworks (Co-MOFs) functionalized with thiophene-containing ligands have been successfully employed as green heterogeneous catalysts for the one-pot multicomponent Biginelli reaction. nih.govresearchgate.net This reaction is a classic example of organocatalysis, and the success of these thiophene-based catalysts suggests the potential for other functionalized thiophenes, including those with trifluoroethyl groups, to be used in similar applications.

Role in Polymerization Catalysis

Thiophene-based polymers are a significant class of conducting polymers with applications in electronics and optoelectronics. nih.gov The properties of polythiophenes can be tuned by modifying the substituents on the thiophene ring. nih.gov The introduction of a 2-(2,2,2-trifluoroethyl) group could influence both the polymerization process and the final properties of the polymer.

The electrochemical polymerization of thiophenes often requires high applied potentials, which can lead to polymer degradation. google.com One strategy to overcome this is the use of an initiator, such as 2,2'-bithiophene, which has a lower oxidation potential than the monomer. google.com This approach leads to a higher rate of polymerization and more uniform polymer films. google.com The electronic effect of the trifluoroethyl group would alter the oxidation potential of the corresponding monomer, thus impacting the conditions required for electropolymerization.

In the synthesis of regioregular thiophene-based conjugated polymers, nickel- and palladium-based catalytic systems are commonly used. nih.gov For example, Ni-catalyzed dehydrobrominative polycondensation can be achieved by deprotonating the C-H bond of a thiophene monomer. nih.gov The acidity of this C-H bond would be affected by the presence of a trifluoroethyl substituent, which in turn could influence the efficiency of the polymerization reaction.

Furthermore, thiophene-substituted 2-oxazolines and 2-oxazines have been synthesized and polymerized to create thermally stable precursors for conductive polymers. helsinki.fi This approach allows for the covalent integration of thiophene units into polymer backbones. helsinki.fi A similar strategy could be envisioned for monomers based on this compound to produce novel fluorinated conducting polymer precursors.

Influence on Reaction Selectivity and Efficiency

The electronic and steric properties of the this compound moiety can have a profound impact on the selectivity and efficiency of catalytic reactions in which it is involved, either as a ligand or as a substrate.

A key example of ligand-controlled selectivity is seen in the palladium-catalyzed C-H alkenylation of 3-substituted thiophenes. nih.gov By switching from a pyridine-type ligand to a thioether-coordinated palladium catalyst, the site selectivity of the reaction can be reversed from the sterically favored C5 position to the electronically favored, more hindered C2 position. nih.gov This switch is attributed to a change in the selectivity-determining step, from C-C bond formation to C-H cleavage. nih.gov A ligand based on this compound would be expected to exert a strong electronic influence, potentially directing the reaction to a specific site with high selectivity.

Table 2: Ligand-Controlled Site Selectivity in C-H Alkenylation of 3-Substituted Thiophenes

| Ligand Type | Favored Position | Basis of Selectivity |

| Pyridine | C5 | Steric |

| Thioether | C2 | Electronic (π-basicity) |

Data sourced from PMC. nih.gov

The principle of substituents directing reaction outcomes is also seen in other areas, such as the development of highly selective KOR (κ-opioid receptor) agonists. For instance, the introduction of a para-benzamido group into a specific molecular scaffold led to a significant increase in selectivity for KOR over other opioid receptors. acs.org This highlights how the addition of a functional group can create specific interactions that favor one outcome over others, a principle that is central to catalyst design and selectivity.

Trifluoromethylated Thiophenium Salts as Fluoroalkylating Reagents

One of the most significant applications of trifluoromethylated thiophenes is in the generation of electrophilic trifluoromethylating reagents. S-(Trifluoromethyl)dibenzothiophenium salts, often referred to as Yagupolskii-Umemoto-type reagents, are powerful reagents for the transfer of a trifluoromethyl (CF₃) group to a wide range of nucleophiles. thieme-connect.com

The synthesis of these thiophenium salts can be achieved through the triflic acid-catalyzed intramolecular cyclization of ortho-ethynylaryltrifluoromethylsulfanes. thieme-connect.com These reagents have been shown to be effective in the trifluoromethylation of β-keto esters and dicyanoalkylidenes. thieme-connect.com

More recently, thiophenium salts have also been investigated as oxidants in redox free-radical polymerization. mdpi.com A redox initiating system based on a thiophenium salt as the oxidant and sodium p-toluenesulfinate or N,N-dihydroxypropyl-p-toluidine as the reductive species has been developed. mdpi.com This system offers high stability and reactivity under mild conditions, presenting a lower-toxicity alternative to traditional peroxide-based initiators. mdpi.com The reactivity of these thiophenium salts is influenced by the counter-ion and the substituents on the thiophene ring, with lipophilic groups enhancing solubility and electron-donating groups on the sulfur atom reducing reactivity. mdpi.com

Structure Activity Relationship Sar in Medicinal Chemistry Contexts of 2 2,2,2 Trifluoroethyl Thiophene Derivatives

Impact of Trifluoroethyl Group on Bioactivity Enhancement (e.g., Lipophilicity, Metabolic Stability)

The introduction of a trifluoroethyl (-CH2CF3) group into a molecule can profoundly influence its biological profile by altering key physicochemical properties such as lipophilicity and metabolic stability. Unlike the more commonly used trifluoromethyl (-CF3) group, the trifluoroethyl moiety imparts a unique set of characteristics.

Lipophilicity: The effect of trifluorination on lipophilicity is complex and context-dependent. While fluorine is highly electronegative, the introduction of multiple fluorine atoms can increase the hydrophobic surface area of a molecule. nih.gov The Hansch-Leo lipophilicity parameter (π) for a -CF3 group is +0.88, indicating a significant increase in lipophilicity compared to a methyl group. mdpi.com However, studies on aliphatic alcohols have shown that the position of the trifluoromethyl group relative to a polar functional group is critical. For instance, α-(trifluoromethyl) alcohols are significantly more lipophilic than their non-fluorinated parents, whereas δ- or ε-(trifluoromethyl) alcohols are more hydrophilic. bohrium.com This is attributed to the strong inductive effect of the -CF3 group, which diminishes with distance. bohrium.com For the trifluoroethyl group, this effect is further modulated by the ethyl spacer. The logD 7.4 (a measure of lipophilicity at physiological pH) for 2-(methylthio)pyridine (B99088) is 1.69, which increases to 2.13 for the 2-(trifluoromethylthio)pyridine, but only to 1.95 for the 2-(difluoromethylthio)pyridine, illustrating a non-linear relationship between the number of fluorine atoms and lipophilicity. nih.gov

Metabolic Stability: A primary reason for incorporating fluorinated groups is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. mdpi.comacs.org The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it resistant to cleavage. mdpi.com Introducing a trifluoroethyl group can protect adjacent sites from metabolic attack. For example, in studies of picornavirus inhibitors, replacing a methyl group with a trifluoromethyl group not only prevented hydroxylation at that position but also conferred a "global" protective effect on other parts of the molecule, significantly reducing the number of metabolites formed. nih.gov Similarly, difluorination of a methylenedioxy moiety has been shown to provide metabolic stability and enable oral administration of drug candidates. acs.org However, the metabolic fate of fluorinated compounds can be complex; for instance, α,α-difluoroethyl thioethers are primarily metabolized to their corresponding sulfoxides and sulfones, while the analogous oxygen ethers are susceptible to hydrolytic defluorination. beilstein-journals.org

The following table summarizes the influence of the trifluoroethyl group on key molecular properties relevant to bioactivity.

| Property | Impact of Trifluoroethyl (-CH2CF3) Group | Rationale |

| Lipophilicity | Can increase or decrease depending on molecular context | The group adds hydrophobic surface area, but its strong inductive effect can alter the polarity of the entire molecule. nih.govbohrium.com |

| Metabolic Stability | Generally enhances stability | The high strength of the C-F bond blocks sites of oxidative metabolism by CYP450 enzymes. mdpi.comnih.gov |

| Binding Affinity | Can enhance binding to target proteins | The electronegativity of the fluorine atoms can lead to favorable electrostatic and hydrogen bonding interactions with protein residues. mdpi.com |

| Acidity/Basicity | Can alter the pKa of nearby functional groups | The strong electron-withdrawing nature of the group can influence the acidity or basicity of proximal atoms. bohrium.com |

Thiophene (B33073) Ring as a Core Scaffold for Bioactive Compounds

The thiophene ring is classified as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs. nih.govencyclopedia.pub Its prevalence stems from its unique electronic properties and its ability to act as a bioisosteric replacement for other aromatic systems, most notably the benzene (B151609) ring. nih.govwikipedia.org This substitution is often favorable, improving physicochemical properties, metabolic stability, and binding affinity. nih.gov

Thiophene's utility is demonstrated by its presence in numerous commercially successful drugs across various therapeutic areas. encyclopedia.pub Examples include the antiplatelet agent clopidogrel, the antidepressant duloxetine, and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid. encyclopedia.pubrsc.org The sulfur atom in the thiophene ring is a key feature, as it can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

The versatility of the thiophene ring allows for a wide range of chemical modifications, making it a valuable building block for creating diverse compound libraries. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer nih.govresearchgate.net

Anti-inflammatory encyclopedia.pubmdpi.com

Anticonvulsant rsc.org

Antioxidant rsc.org

The table below lists several FDA-approved drugs that feature a thiophene ring, highlighting its importance as a core scaffold.

| Drug Name | Therapeutic Class | Role of Thiophene Ring |

| Clopidogrel (Plavix®) | Antiplatelet | Core scaffold essential for activity. rsc.org |

| Duloxetine (Cymbalta®) | Antidepressant (SNRI) | Naphthyl group bioisostere. rsc.org |

| Tiaprofenic acid | Anti-inflammatory (NSAID) | Core pharmacophore. encyclopedia.pub |

| Olanzapine (Zyprexa®) | Antipsychotic | Fused to a diazepine (B8756704) ring, integral to receptor binding. encyclopedia.pub |

| Suvorexant (Belsomra®) | Insomnia treatment (Orexin receptor antagonist) | Part of the core structure interacting with the receptor. |

| Raltegravir (Isentress®) | Antiretroviral (HIV integrase inhibitor) | Part of the complex chelating scaffold. |

Investigation of Structural Modifications and Their Influence on Biological Target Interactions

The biological activity of 2-(2,2,2-trifluoroethyl)thiophene derivatives can be finely tuned by making structural modifications to either the thiophene ring or other parts of the molecule. SAR studies aim to understand how these changes affect interactions with biological targets.

Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring are critical. For example, in a series of N-Aryl-N'-(thiophen-2-yl)thiourea derivatives developed as TLR1/2 agonists, modifications on the phenyl ring led to a 370-fold improvement in bioactivity for the optimized compound. nih.gov In another study on antimicrobial thiophene derivatives, substituting the thiophene ring with a 4-chlorophenyl group enhanced potency against certain bacterial strains. nih.gov Docking studies of these compounds against bacterial outer membrane proteins (OMPs) like CarO1 and OmpW suggested that the thiophene derivatives have a strong binding affinity, which could explain their antibacterial activity. nih.gov

Modifications to the Trifluoroethyl Side Chain: While the trifluoroethyl group itself is often introduced to improve metabolic stability, modifications to this chain or its point of attachment can alter activity. For instance, in a study comparing N-ethyl-dopamine with its N-trifluoroethyl analog, the trifluoroethyl compound showed significantly weaker stimulation of adenylate cyclase, indicating that the electronic and steric properties of the N-substituent are crucial for receptor activation. nih.gov

Conformational Restriction: Limiting the conformational flexibility of a molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity. This strategy was successfully applied to develop potent antifungal agents based on a 3-thiophene phenyl scaffold. nih.gov By conformationally restricting the lead compound, researchers obtained derivatives with excellent inhibitory activity against pathogenic fungi. nih.gov

The table below presents hypothetical modifications to a generic this compound scaffold and their potential influence on biological interactions, based on established medicinal chemistry principles.

| Modification | Potential Influence on Biological Target Interaction | Rationale |

| Addition of a hydroxyl group to the thiophene ring | May introduce a new hydrogen bond donor/acceptor site, enhancing binding affinity. | Hydroxyl groups are common pharmacophoric features. nih.gov |

| Substitution with a halogen (e.g., Cl, Br) on the thiophene ring | Can alter electronic distribution and increase lipophilicity, potentially improving membrane permeability and hydrophobic interactions with the target. nih.gov | Halogens can participate in halogen bonding and other non-covalent interactions. |

| Introduction of a basic amine group | Could form a salt bridge with an acidic residue (e.g., aspartate, glutamate) in the binding site, significantly increasing potency. | Ion-pair interactions are strong and contribute significantly to binding energy. |

| Annulation (fusing another ring to the thiophene) | Creates a more rigid, extended structure that may fit better into a specific binding pocket, improving selectivity. rsc.org | Fused ring systems like benzothiophene (B83047) are common in bioactive compounds. nih.gov |

Design Principles for Novel Fluorinated Thiophene-Based Bioactive Scaffolds

The design of new bioactive compounds based on the this compound scaffold should be guided by several key principles derived from established medicinal chemistry knowledge.

Bioisosteric Replacement: The thiophene ring is an excellent bioisostere for a phenyl ring. nih.gov Designers can replace phenyl groups in known active compounds with a this compound moiety to potentially improve properties like metabolic stability or to explore new intellectual property space. The trifluoroethyl group itself can be considered a bioisostere for other small alkyl or alkoxy groups.

Fragment-Based Drug Discovery (FBDD): Fluorinated fragments are valuable tools in FBDD, often screened using ¹⁹F NMR. rsc.org A library of diverse, small molecules containing the fluorinated thiophene core could be synthesized and screened against various biological targets to identify initial hits for further optimization. rsc.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, computational tools like molecular docking can be used to design thiophene derivatives that fit optimally into the binding site. nih.gov This approach allows for the rational design of modifications that enhance specific interactions, such as hydrogen bonds or hydrophobic contacts, with key amino acid residues. For instance, docking studies have helped rationalize the activity of thiophene derivatives as antimicrobial agents. nih.gov

Modulation of Physicochemical Properties: The trifluoroethyl group offers a handle to fine-tune properties like lipophilicity and metabolic stability. mdpi.combohrium.com Design strategies should consider the optimal balance of these properties to ensure good absorption, distribution, metabolism, and excretion (ADME) profiles. For example, while high lipophilicity can improve membrane permeability, it can also lead to poor solubility and increased metabolic clearance.

Synthetic Accessibility: The design of novel scaffolds must consider the feasibility of their chemical synthesis. Fortunately, numerous methods exist for the synthesis and functionalization of thiophenes, including multicomponent reactions like the Gewald reaction, and various cross-coupling strategies. nih.govnih.gov Similarly, methods for introducing fluoroalkyl groups are continually advancing. researchgate.net

By integrating these design principles, medicinal chemists can leverage the unique properties of the this compound scaffold to develop novel and effective therapeutic agents for a wide range of diseases.

Future Research Directions and Emerging Trends for 2 2,2,2 Trifluoroethyl Thiophene

Advanced Synthetic Strategies and Sustainable Methodologies

The development of novel and efficient synthetic routes to access 2-(2,2,2-trifluoroethyl)thiophene and related structures is a key area of ongoing research. Current methods, while effective, often present challenges that future work aims to address.

One promising avenue is the advancement of copper-catalyzed cross-coupling reactions. A recently developed method utilizes a copper(I)-catalyzed nucleophilic aromatic substitution (Goldberg-Ullmann coupling) to synthesize aryl 2,2,2-trifluoroethyl sulfides. elte.hu This reaction employs aryl iodides and 2,2,2-trifluoroethyl thioacetate (B1230152) as starting materials, with benzylamine (B48309) serving as both a solvent and a base, and copper(I) bromide as the catalyst. elte.hu While this method has shown success for a variety of substituted iodobenzenes and even 2-iodothiophene, further optimization is needed to broaden its substrate scope and improve yields, particularly for less reactive aryl halides. elte.hu

Future research will likely focus on developing more sustainable and environmentally friendly synthetic protocols. This includes the exploration of "green chemistry" principles, such as the use of less hazardous solvents, catalyst-free conditions, and energy-efficient techniques like microwave or ultrasound assistance. eurekaselect.comnih.govresearchgate.net For instance, the synthesis of thiophene (B33073) derivatives has been achieved using water as a solvent under ultrasound activation, a strategy that could potentially be adapted for the synthesis of trifluoroethylated thiophenes. nih.govresearchgate.net The development of metal-free synthesis methodologies is another critical goal to minimize metal contamination in the final products. nih.gov

Moreover, researchers are exploring one-pot, multi-component reactions to construct complex thiophene-containing molecules in a single step, which improves efficiency and reduces waste. nih.gov The application of such strategies to introduce the 2,2,2-trifluoroethyl group onto a pre-formed thiophene ring or to construct the trifluoroethylated thiophene ring from acyclic precursors represents a significant and challenging goal for synthetic chemists.

| Synthetic Strategy | Catalyst/Reagents | Key Features | Potential Improvements |

| Copper-Catalyzed Cross-Coupling | CuBr, Benzylamine | Utilizes aryl iodides and 2,2,2-trifluoroethyl thioacetate. elte.hu | Broaden substrate scope, improve yields for less reactive halides. |

| Green Synthetic Methods | Water, Ultrasound | Environmentally friendly, catalyst-free potential. nih.govresearchgate.net | Adaptation for trifluoroethylated thiophenes. |

| Metal-Free Synthesis | N/A | Avoids metal contamination. nih.gov | Development of new reaction pathways. |

| Multi-Component Reactions | Various | One-pot synthesis for increased efficiency. nih.gov | Application to complex trifluoroethylated thiophenes. |

Exploration of Novel Material Applications

The unique electronic properties of the trifluoroethyl group make this compound a promising building block for novel organic materials with applications in electronics and optoelectronics. The strong electron-withdrawing nature of the CF3 group can significantly influence the electronic structure and intermolecular interactions of thiophene-based polymers and small molecules.

Future research in this area will likely focus on the synthesis and characterization of polymers and oligomers incorporating the this compound unit. These materials could exhibit interesting properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of the trifluoroethyl group can impact key material properties such as:

Energy Levels: The electron-withdrawing trifluoromethyl group is expected to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This can be advantageous for improving air stability and for tuning the energy levels to match other components in an electronic device.

Intermolecular Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the packing of the molecules in the solid state and, consequently, their charge transport properties.

Solubility: The trifluoroethyl group can enhance the solubility of the resulting materials in organic solvents, which is crucial for solution-based processing techniques commonly used in the fabrication of organic electronic devices.

Researchers will likely explore the synthesis of copolymers where this compound is combined with other thiophene derivatives or different aromatic units to fine-tune the optical and electronic properties of the final materials. The investigation of the relationship between the molecular structure, solid-state packing, and device performance will be a key aspect of this research.

Deeper Mechanistic Understanding of Reactivity

A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and for the rational design of new reactions. The presence of the highly electronegative trifluoroethyl group significantly alters the electron density of the thiophene ring, influencing its reactivity in various chemical transformations.

Future mechanistic studies will likely employ a combination of experimental techniques and computational modeling. For instance, in the copper-catalyzed synthesis of aryl 2,2,2-trifluoroethyl sulfides, a preliminary mechanistic consideration suggests the in situ generation of 2,2,2-trifluoroethanethiol (B73368) (CF3CH2SH) from trifluoroethyl thioacetate. elte.hu However, the precise role of the copper catalyst and the nature of the active catalytic species remain to be fully elucidated. Detailed kinetic studies, in situ spectroscopic monitoring of the reaction, and the isolation and characterization of reaction intermediates will be essential to unravel the intricate steps of the catalytic cycle.

Furthermore, understanding the regioselectivity of electrophilic and nucleophilic substitution reactions on the this compound ring is of fundamental importance. The interplay between the directing effects of the sulfur atom in the thiophene ring and the strong inductive effect of the trifluoroethyl group will be a key area of investigation. This knowledge will enable chemists to selectively functionalize the thiophene ring at different positions, providing access to a wider range of derivatives with tailored properties.

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is becoming increasingly vital in modern chemical research. For this compound, this integrated approach can accelerate the discovery and development of new materials and bioactive molecules.

Density Functional Theory (DFT) calculations have already been employed to study the physicochemical properties and spectral data of thiophene derivatives. mdpi.com In the future, such computational methods can be used to:

Predict Molecular Properties: Calculate key electronic properties such as HOMO and LUMO energy levels, ionization potential, and electron affinity for this compound and its derivatives. mdpi.com This information can guide the selection of promising candidates for specific material applications.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to gain a deeper understanding of the reactivity of this compound. This can help in optimizing reaction conditions and in predicting the outcome of new reactions.

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space of this compound derivatives. This integrated approach will save time and resources by focusing experimental efforts on the most promising candidates identified through computational screening.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Predict electronic properties, elucidate reaction mechanisms, simulate spectra. mdpi.com |

| Molecular Docking | Predict binding interactions with biological targets. |

Targeted Design of Bioactive Derivatives based on SAR Studies

Thiophene-containing compounds are known to exhibit a wide range of biological activities, and the introduction of a trifluoroethyl group can significantly enhance these properties. nih.goveprajournals.com Future research will focus on the targeted design of novel bioactive derivatives of this compound based on Structure-Activity Relationship (SAR) studies.